5,5,8-Trimethyldodecan-6-one
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Overview
Description
5,5,8-Trimethyldodecan-6-one is an organic compound with the molecular formula C15H30O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is notable for its branched structure, which includes three methyl groups attached to a dodecane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,8-Trimethyldodecan-6-one can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 5,5,8-trimethyldodecane, with an oxidizing agent to introduce the carbonyl group. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize the efficiency of the oxidation reaction. The use of advanced catalysts and automated systems helps in achieving high production rates while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5,5,8-Trimethyldodecan-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 5,5,8-trimethyldodecan-6-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are used in the presence of a suitable solvent, such as ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Scientific Research Applications
5,5,8-Trimethyldodecan-6-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of ketone reactivity and as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5,5,8-Trimethyldodecan-6-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the compound’s hydrophobic alkyl chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
5,5,8-Trimethyldodecan-6-ol: The reduced form of 5,5,8-Trimethyldodecan-6-one, where the ketone group is converted to an alcohol.
5,5,8-Trimethyldodecanoic acid: The oxidized form, where the ketone group is converted to a carboxylic acid.
5,5,8-Trimethyldodecane: The parent hydrocarbon without the carbonyl group.
Uniqueness
This compound is unique due to its specific branching pattern and the presence of a ketone functional group. This combination of features imparts distinct chemical reactivity and physical properties, making it valuable in various applications.
Properties
CAS No. |
61768-23-8 |
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Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
5,5,8-trimethyldodecan-6-one |
InChI |
InChI=1S/C15H30O/c1-6-8-10-13(3)12-14(16)15(4,5)11-9-7-2/h13H,6-12H2,1-5H3 |
InChI Key |
BEBYICKNKFMZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CC(=O)C(C)(C)CCCC |
Origin of Product |
United States |
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